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Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the
scientific community due to its structural similarity to other bioactive flavonoid rutinosides. This
technical guide provides a comprehensive overview of the physicochemical properties of
Antiarol rutinoside, drawing upon available data and inferences from closely related
compounds. It includes a summary of its chemical and physical properties, predicted spectral
characteristics, and a generalized experimental protocol for its isolation. Furthermore, this
document explores the potential biological activities and associated signaling pathways of
Antiarol rutinoside, based on the established mechanisms of analogous compounds. This
guide is intended to serve as a foundational resource for researchers and professionals in drug
discovery and development.

Chemical and Physical Properties

Antiarol rutinoside, systematically named (2S,3R,4R,5R,6R)-2-methyl-6-
[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yllmethoxy]oxane-
3,4,5-triol, is a rutinoside derivative of antiarol.[1][2] Its fundamental physicochemical properties
are summarized in the tables below. While some experimental data is limited, computed values
from reputable databases provide valuable insights.

Table 1: Chemical Identification of Antiarol Rutinoside
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Identifier Value Source

(2S,3R,4R,5R,6R)-2-methyl-6-
[(2R,3S,4S,5R,6S)-3,4,5-

IUPAC Name trihydroxy-6-(3,4,5- [2]
trimethoxyphenoxy)oxan-2-

ylImethoxy]oxane-3,4,5-triol

Molecular Formula C21H32013 [2]

CAS Number 261351-23-9 3]

Antiarol rutiside, 3,4,5-
Synonyms ] o [2]
Trimethoxyphenyl rutinoside

Table 2: Physicochemical Data for Antiarol Rutinoside
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Property Value Source & Notes

Molecular Weight 492.5 g/mol [2] (Computed)

Appearance Powder [3] (Commercial supplier data)
Melting Point Not available Experimental data not found.
Boiling Point 717.9 £60.0 °C Predicted value.

Density 1.49 £ 0.1 g/cm3 Predicted value.

pKa 12.73+0.70 Predicted value.

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [3]
Acetate, DMSO, Acetone.

XLogP3-AA -2.0 [2] (Computed)
Hydrogen Bond Donors 6 [2] (Computed)
Hydrogen Bond Acceptors 13 [2] (Computed)
Rotatable Bond Count 8 [2] (Computed)
Topological Polar Surface Area 186 A2 [2] (Computed)

Spectral Data (Predicted and Analog-Based)

Direct experimental spectral data for Antiarol rutinoside is not readily available in the current
literature. However, based on the known spectra of its constituent parts (3,4,5-
trimethoxyphenol and rutinose) and closely related flavonoid rutinosides, the expected spectral
characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for Antiarol rutinoside have not been published. The expected
spectrum would show signals corresponding to the 3,4,5-trimethoxyphenyl group, the glucose
moiety, and the rhamnose moiety. For reference, the characteristic NMR signals for the
rutinoside portion are well-documented from studies of similar compounds like kaempferol-3-O-
rutinoside.[1]
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UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Antiarol rutinoside is anticipated to exhibit absorption bands
characteristic of the substituted phenolic chromophore. The 3,4,5-trimethoxyphenyl moiety is
the primary chromophore in the molecule. The spectrum of the parent compound, 3,4,5-
trimethoxyphenol, shows a maximum absorption around 270 nm. The glycosidic linkage is not
expected to significantly alter this absorption maximum.

Experimental Protocols
General Protocol for Isolation and Purification of
Antiarol Rutinoside from Plant Material

While a specific, detailed protocol for the isolation of Antiarol rutinoside is not available, a
general procedure for the extraction and purification of phenolic glycosides from plant sources,
such as the bark of Pinus yunnanensis or the leaves of Parthenocissus tricuspidata, can be
outlined.[2][4] This protocol would typically involve solvent extraction, followed by
chromatographic separation.
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Caption: Generalized workflow for the isolation and purification of Antiarol rutinoside.
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Methodology Details:

o Extraction: The dried and powdered plant material is extracted with a polar solvent like
methanol or ethanol at room temperature or under reflux. This process is repeated multiple
times to ensure exhaustive extraction.

» Concentration: The combined extracts are filtered and concentrated under reduced pressure
using a rotary evaporator to yield the crude extract.

o Fractionation: The crude extract is suspended in water and subjected to sequential liquid-
liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-
butanol. Phenolic glycosides like Antiarol rutinoside are expected to partition into the more
polar ethyl acetate and n-butanol fractions.

o Chromatographic Purification: The polar fractions are then subjected to column
chromatography. A silica gel column eluted with a gradient of chloroform-methanol or ethyl
acetate-methanol is a common choice. Alternatively, size-exclusion chromatography using
Sephadex LH-20 can be employed.

» Final Purification: Fractions containing the compound of interest, as identified by thin-layer
chromatography (TLC), are pooled and further purified by preparative high-performance
liquid chromatography (HPLC) to obtain pure Antiarol rutinoside.

o Structural Characterization: The structure of the isolated compound is confirmed using
spectroscopic methods, including *H NMR, 3C NMR, and mass spectrometry.

Potential Biological Activities and Signaling
Pathways

Direct experimental evidence for the biological activities of Antiarol rutinoside is currently
lacking in the scientific literature. However, its structural similarity to other well-studied flavonoid
rutinosides, such as kaempferol-3-O-rutinoside, allows for informed predictions about its
potential pharmacological effects. Many flavonoid glycosides are known to possess antioxidant
and anti-inflammatory properties.

Potential Anti-Inflammatory Activity
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Flavonoid rutinosides have been shown to exert anti-inflammatory effects by modulating key
signaling pathways. It is plausible that Antiarol rutinoside could exhibit similar activity through
the inhibition of pro-inflammatory mediators. The potential mechanism could involve the
downregulation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase
(MAPK) signaling pathways, which are central to the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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